Simufilam hydrochloride

Catalog No.
S8482063
CAS No.
2480226-07-9
M.F
C15H22ClN3O
M. Wt
295.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simufilam hydrochloride

CAS Number

2480226-07-9

Product Name

Simufilam hydrochloride

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

InChI

InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H

InChI Key

PTJPWAGPMQSZSP-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Simufilam hydrochloride is a small molecule drug candidate currently in Phase 3 clinical trials for the treatment of Alzheimer's disease dementia. It is designed to target and modify the conformation of filamin A, a cytoskeletal protein that plays a critical role in cellular structure and signaling pathways. The compound's chemical formula is C15H21N3OC_{15}H_{21}N_{3}O with a molar mass of approximately 259.353 g/mol . Simufilam exhibits a unique mechanism of action by disrupting the toxic signaling pathways associated with amyloid beta, specifically by altering the interaction between filamin A and the alpha-7 nicotinic acetylcholine receptor .

As seen with more reactive compounds. Instead, its primary action involves binding to altered forms of filamin A, which subsequently affects its interactions with other proteins, such as the alpha-7 nicotinic acetylcholine receptor. This binding leads to a reduction in the toxic effects of amyloid beta aggregates, which are implicated in Alzheimer's disease pathology. The compound effectively reduces the binding affinity of amyloid beta for its receptor, thereby mitigating neurotoxic signaling pathways .

Simufilam demonstrates significant biological activity by restoring normal signaling pathways disrupted in Alzheimer's disease. It has been shown to:

The compound's ability to alter filamin A conformation is crucial for its therapeutic effects, as it reverses toxic signaling mechanisms that contribute to neuronal damage.

The synthesis of simufilam hydrochloride involves several steps that typically include:

  • Formation of key intermediates through standard organic synthesis techniques such as condensation reactions.
  • Purification processes, including recrystallization and chromatography, to isolate the desired compound from by-products.
  • Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of simufilam .

While specific synthetic routes are proprietary to Cassava Sciences, the general approach aligns with common practices in pharmaceutical chemistry.

Simufilam is primarily being investigated for its application in treating Alzheimer's disease. Its unique mechanism allows it to:

  • Target neuroinflammation, which is a significant contributor to Alzheimer's pathology.
  • Restore cognitive function by preventing amyloid beta-induced neuronal damage.
  • Improve metabolic dysfunctions associated with Alzheimer's through modulation of insulin signaling pathways .

The ongoing clinical trials aim to establish its efficacy and safety profile in human subjects.

Research indicates that simufilam interacts specifically with altered forms of filamin A and disrupts its association with various receptors involved in neuroinflammation and toxicity:

  • Alpha-7 nicotinic acetylcholine receptor: Simufilam reduces the binding affinity of amyloid beta for this receptor, thereby preventing toxic signaling cascades.
  • Insulin receptors: It enhances insulin receptor signaling by normalizing mTOR activity, which is often dysregulated in Alzheimer's patients .

These interactions highlight simufilam's potential as a multi-target therapeutic agent.

Several compounds exhibit similar mechanisms or targets as simufilam. Here are some notable examples:

Compound NameMechanism of ActionUniqueness
PTI-125Disrupts filamin A interactionsPredecessor to simufilam; less refined
NaltrexoneOpioid receptor antagonist; affects filamin APrimarily used for opioid dependence
DonepezilAcetylcholinesterase inhibitor; increases acetylcholineDifferent target; focuses on neurotransmission
MemantineNMDA receptor antagonist; protects against excitotoxicityTargets different pathway than simufilam

Simufilam's uniqueness lies in its ability to specifically restore normal conformation and function of filamin A while simultaneously addressing multiple pathways disrupted in Alzheimer's disease.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

295.1451400 g/mol

Monoisotopic Mass

295.1451400 g/mol

Heavy Atom Count

20

UNII

55QL2B9KC3

Dates

Modify: 2023-11-23

Explore Compound Types